

5-(Hydroxymethyl)piperidin-2-one derivatives and analogs

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Compound of Interest

Compound Name: **5-(Hydroxymethyl)piperidin-2-one**

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An In-Depth Technical Guide to **5-(Hydroxymethyl)piperidin-2-one** Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold present in a vast array of clinically approved drugs.^[1] This guide provides a comprehensive technical overview of a specific, high-potential subclass: **5-(Hydroxymethyl)piperidin-2-one** and its analogs. We delve into the synthetic pathways for creating the core scaffold, explore general strategies for derivatization, and analyze the significant biological activities reported for these compounds, including anticancer, antimicrobial, and central nervous system applications. Furthermore, this document outlines key structure-activity relationships (SAR) and provides detailed, field-proven protocols for the synthesis and biological evaluation of these promising molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction to the Piperidin-2-one Scaffold The Significance of Piperidine and Piperidinone Moieties in Medicinal Chemistry

Piperidine and its oxidized form, piperidinone, are fundamental heterocyclic systems that play a pivotal role in drug design and development.^{[2][3]} These six-membered nitrogen-containing

rings are ubiquitous in pharmaceuticals and natural alkaloids, valued for their unique combination of properties.^[4] From a biological perspective, the piperidine motif often enhances a molecule's druggability by improving metabolic stability and pharmacokinetic profiles (ADME), while facilitating transport across biological membranes.^[1] The scaffold's conformational flexibility allows it to adapt to the steric demands of target binding pockets, and its nitrogen atom can serve as a key hydrogen bond acceptor or a point for substitution to modulate basicity and solubility.^[1] Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide spectrum of diseases.^{[4][5]}

Introducing the 5-(Hydroxymethyl)piperidin-2-one Core: Structure and Physicochemical Properties

The **5-(Hydroxymethyl)piperidin-2-one** molecule represents a particularly interesting starting point for library development. It is a chiral lactam (a cyclic amide) featuring a primary alcohol. This hydroxymethyl group at the C5 position provides a crucial reactive handle for further chemical modification, allowing for the introduction of diverse functionalities through esterification, etherification, or oxidation. The lactam moiety offers a stable, polar core with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for molecular recognition at biological targets.

Key Physicochemical Properties:

- Molecular Formula: C₆H₁₁NO₂^[6]
- Molecular Weight: 129.16 g/mol ^{[6][7]}
- Appearance: Typically a white to off-white solid^[8]
- Chirality: The C5 position is a stereocenter, making enantiomerically pure forms ((R) and (S)) valuable as chiral building blocks in synthesis.^{[6][8][9]}

Rationale for Exploration

The **5-(Hydroxymethyl)piperidin-2-one** scaffold is a compelling subject for drug discovery for several reasons. First, its structural relationship to key biological molecules, such as its role as a potential precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA), suggests inherent biological relevance, particularly in neuroscience.^[9] Second, the

presence of three distinct points for diversification—the nitrogen atom, the hydroxymethyl group, and other positions on the carbon ring—provides a rich chemical space for generating analogs with fine-tuned properties. Finally, the demonstrated bioactivity of related piperidinone compounds across oncology, infectious diseases, and neurology provides a strong precedent for the therapeutic potential of novel derivatives based on this core.[3][5][10]

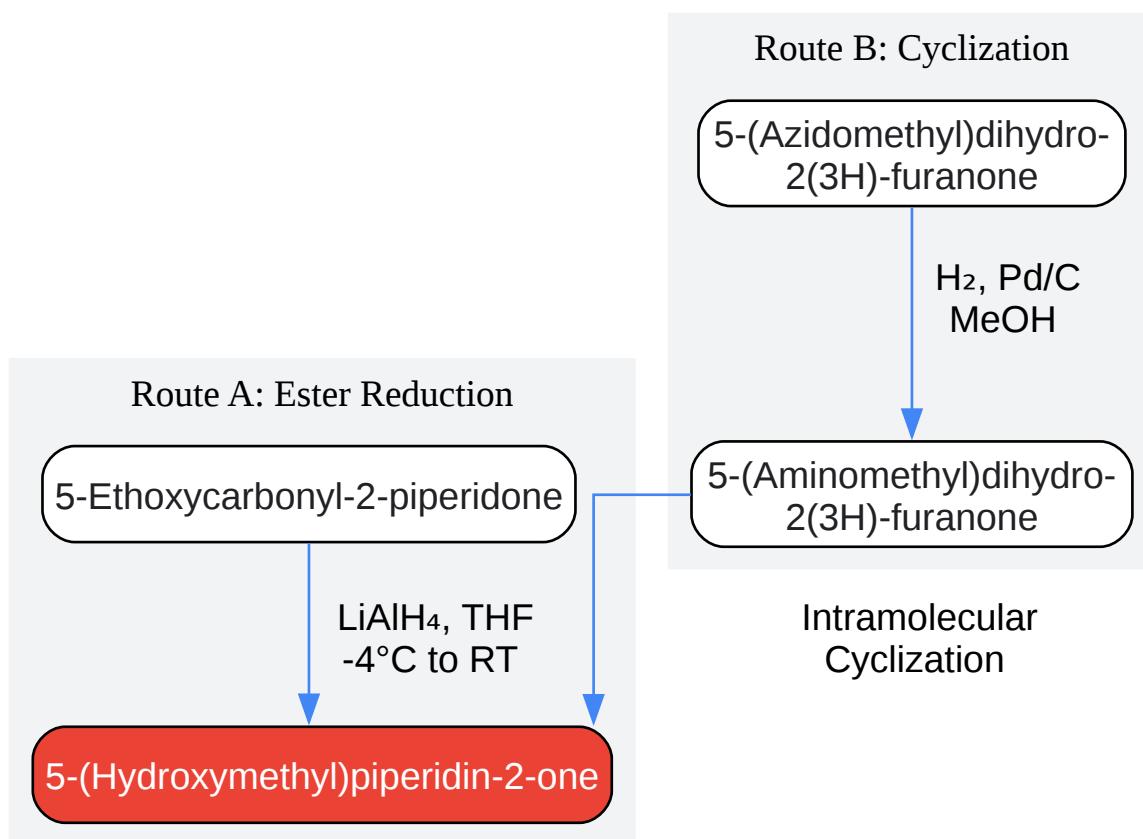
Synthesis of the Core Scaffold and Key Derivatives

The synthesis of **5-(Hydroxymethyl)piperidin-2-one** and its subsequent derivatization are central to exploring its therapeutic potential. Efficient and scalable synthetic routes are critical for accessing the core molecule.

Established Synthetic Routes to 5-(Hydroxymethyl)piperidin-2-one

Two primary strategies have been established for the synthesis of the core scaffold, starting from readily available precursors.

- **Route A: Reduction of Ester Precursors:** This is a direct and effective method involving the chemoselective reduction of a C5-ester substituted piperidinone. A common precursor is 5-ethoxycarbonyl-2-piperidone, which can be reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent such as tetrahydrofuran (THF).[11] The causality behind choosing LiAlH_4 lies in its ability to reduce esters and amides; however, under controlled, cold conditions, it can selectively reduce the ester in the presence of the more resilient lactam.
- **Route B: Reductive Amination and Cyclization of Furanone Precursors:** An alternative approach begins with a furanone derivative, such as 5-(azidomethyl)dihydro-2(3H)-furanone.[8] This pathway involves the reduction of the azide group to a primary amine, typically via catalytic hydrogenation (e.g., using Pd/C catalyst). The resulting amino alcohol then undergoes spontaneous or induced intramolecular cyclization to form the desired piperidinone lactam ring. This route is particularly valuable for producing enantiomerically pure products if the starting furanone is chiral.



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Caption: Key synthetic pathways to **5-(Hydroxymethyl)piperidin-2-one**.

General Strategies for Derivatization

The true value of the scaffold lies in its potential for creating diverse libraries of analogs. Key strategies include:

- N-Substitution: The lactam nitrogen can be alkylated, arylated, or acylated under basic conditions to introduce substituents that can modulate lipophilicity, introduce new binding motifs, or block metabolic degradation.
- Hydroxymethyl Group Modification: The C5-CH₂OH group is a versatile handle. It can be esterified to produce prodrugs or add bulky groups, etherified to alter polarity, or oxidized to an aldehyde or carboxylic acid for further conjugation or to serve as a hydrogen bond acceptor.[\[12\]](#)

- Ring Position Substitution: While more complex, methods exist to introduce substituents at other positions on the piperidinone ring, often requiring a de novo synthesis starting from a different precursor.

Detailed Experimental Protocol: Synthesis of 5-(Hydroxymethyl)piperidin-2-one via Ester Reduction[11]

This protocol is a self-validating system based on the established literature, designed for reproducibility and safety.

Materials & Reagents:

- 5-Ethoxycarbonyl-2-piperidone (1 eq.)
- Lithium aluminum hydride (LiAlH_4), solid (approx. 2.2 eq.)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 5N Sodium Hydroxide (NaOH)
- Diatomaceous earth or Celite®
- Standard glassware for inert atmosphere reactions (oven-dried)
- Magnetic stirrer, ice bath, nitrogen line

Safety Precautions:

- LiAlH_4 is a highly reactive, water-sensitive reagent. Handle exclusively under an inert nitrogen atmosphere. All glassware must be scrupulously dried.
- The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve 5-ethoxycarbonyl-2-piperidone (e.g., 15.0 g) in anhydrous THF (e.g., 350 mL).
- Cooling: Cool the solution to -4°C using an ice-salt bath.
- Addition of Reductant: Slowly and portion-wise add solid LiAlH₄ (e.g., 3.5 g) to the stirred solution, ensuring the internal temperature does not rise significantly. The choice to add the solid slowly to the solution is causal; it prevents an uncontrolled exothermic reaction.
- Reaction: Stir the resulting slurry vigorously for 1 hour at low temperature under a nitrogen atmosphere. Monitor reaction completion via Thin Layer Chromatography (TLC) if desired.
- Controlled Quench (Fieser workup): This is a critical self-validating step. Quench the reaction by adding the following reagents dropwise in sequence, allowing the effervescence to subside between additions:
 - Deionized water (e.g., 3.5 mL)
 - 5N NaOH solution (e.g., 3.5 mL)
 - Deionized water (e.g., 10.5 mL) The formation of a granular, white precipitate of aluminum salts indicates a successful quench.
- Filtration: Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake thoroughly with additional THF (e.g., 100 mL) to ensure complete recovery of the product.
- Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
- Characterization (Validation): The resulting solid (expected yield ~6.0 g) should be characterized to confirm its identity and purity. Techniques include:
 - Mass Spectrometry (MS): Expect m/z peaks at 130 (M+H)⁺ and 129 (M)⁺.[\[11\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR should show characteristic peaks corresponding to the piperidinone ring protons and the newly formed hydroxymethyl group.[11]

Pharmacological Significance and Biological Activity

Piperidinone derivatives have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's versatility.

Overview of Therapeutic Areas

The piperidinone core is a privileged structure found in compounds with demonstrated activity as:

- Anticancer Agents: Inducing apoptosis and cytotoxicity in various cancer cell lines.[5]
- Antimicrobial Agents: Exhibiting bactericidal and fungicidal properties.[13][14]
- Antiviral Agents: Showing promise against retroviruses like HIV.[15]
- CNS-Active Agents: Including antipsychotics and treatments for neurodegenerative diseases like Alzheimer's.[3][5]

Anticancer Potential

Analogs of piperidinone have shown notable potential in oncology. For instance, spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity and the ability to induce apoptosis in hypopharyngeal tumor cells.[5] Another derivative, EF24, has shown potential activity against lung, breast, and ovarian cancer by inhibiting IKK β , a key factor in NF- κ B-driven inflammation in carcinomas.[5]

Table 1: Representative Anticancer Activity of Piperidine Analogs

Compound Class	Cancer Cell Line	Activity Metric	Value	Reference
Spirooxindolo pyrrolidine-piperidinone	FaDu (Hypopharyngeal)	Cytotoxicity	> Bleomycin	[5]
2-Piperidinemethanol Analogs	HCT-116 (Colon)	GI ₅₀ (µM)	Varies	[16]
2-Piperidinemethanol Analogs	MCF-7 (Breast)	GI ₅₀ (µM)	Varies	[16]

Note: Specific data for **5-(Hydroxymethyl)piperidin-2-one** derivatives require targeted screening.

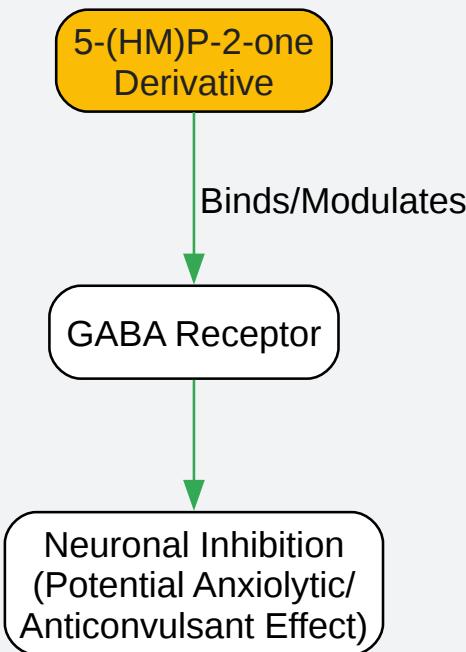
Antimicrobial Activity

The piperidine scaffold is a common feature in antimicrobial agents. Studies have shown that piperidinone derivatives can be active against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[13][14] The mechanism of action can vary but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[13] The addition of certain moieties, like a thiosemicarbazone group, has been shown to significantly enhance antifungal activity.[14]

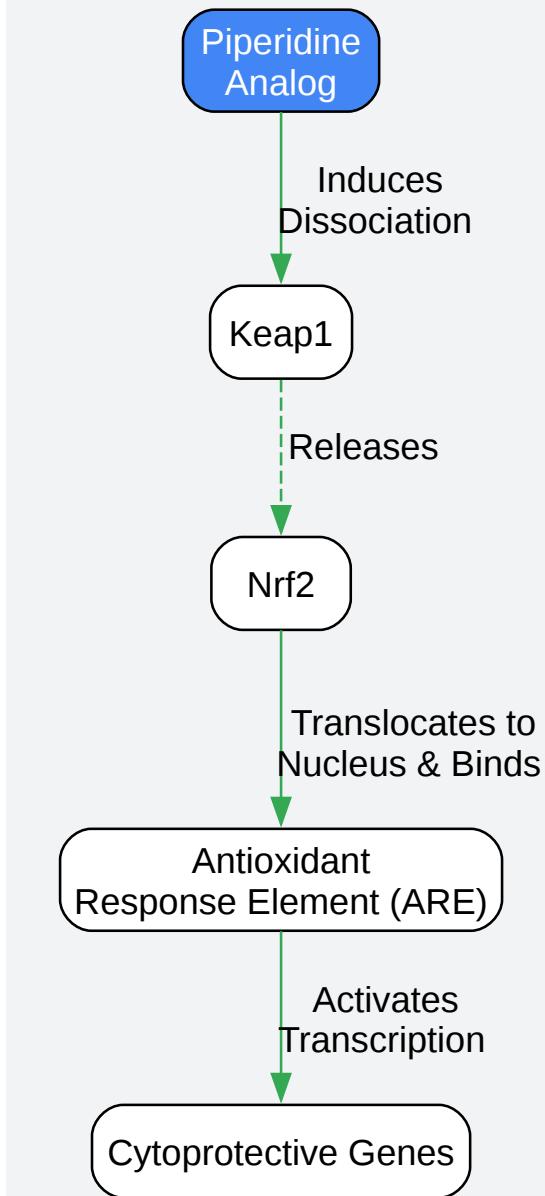
Central Nervous System (CNS) Applications

The structural similarity of the **5-(Hydroxymethyl)piperidin-2-one** core to GABA precursors is highly suggestive of its potential for CNS activity.[9] It is utilized as a chiral building block for enantiomerically pure compounds, which is critical for minimizing side effects in drug development for CNS targets.[9] While direct evidence for derivatives of this specific core is emerging, related piperidine analogs have shown neuroprotective effects, for example, through the activation of the Nrf2/Keap1 antioxidant pathway.[16] This pathway is crucial for protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.

GABAergic Modulation Hypothesis



Neuroprotection (Analogous Pathway)

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Caption: Potential CNS mechanisms of action for piperidinone derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[12] For the **5-(Hydroxymethyl)piperidin-2-one** scaffold, several key positions can be modified to probe and optimize these relationships.

Key Principles of SAR for Piperidinone Scaffolds

- Hydrogen Bonding: The lactam N-H (donor) and C=O (acceptor) groups are primary points of interaction. To test the importance of the carbonyl as a hydrogen bond acceptor, it can be replaced with a non-polar group like C=CH₂ or reduced to an alcohol. A significant drop in activity would confirm its role in binding.[12]
- Lipophilicity and Solubility: The overall balance between hydrophobicity and hydrophilicity, governed by the nature of the substituents, is crucial for pharmacokinetic properties like absorption and distribution.[1]
- Stereochemistry: As a chiral molecule, the absolute configuration ((R) vs. (S)) at the C5 position can dramatically impact binding affinity and biological activity due to the three-dimensional nature of receptor binding pockets.

SAR Exploration Points

Caption: Key structural points for SAR studies on the piperidin-2-one core.

- Impact of Substitution at the N1 Position: Attaching different groups to the lactam nitrogen directly influences the molecule's properties. Small alkyl groups can increase lipophilicity, while larger aromatic or heterocyclic rings can introduce new interactions (e.g., pi-stacking) with a target protein.
- Role of the C5-Hydroxymethyl Group: This group is more than just a synthetic handle. The primary alcohol can act as a hydrogen bond donor. Esterifying it can create a prodrug that is hydrolyzed *in vivo* to release the active parent molecule. Converting it to an ether or a longer alkyl chain can probe hydrophobic pockets in a binding site.
- Influence of Ring Conformation: The six-membered ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) is critical and can be influenced by the size and nature of the groups at N1 and C5, ultimately affecting how the molecule fits into its biological target.

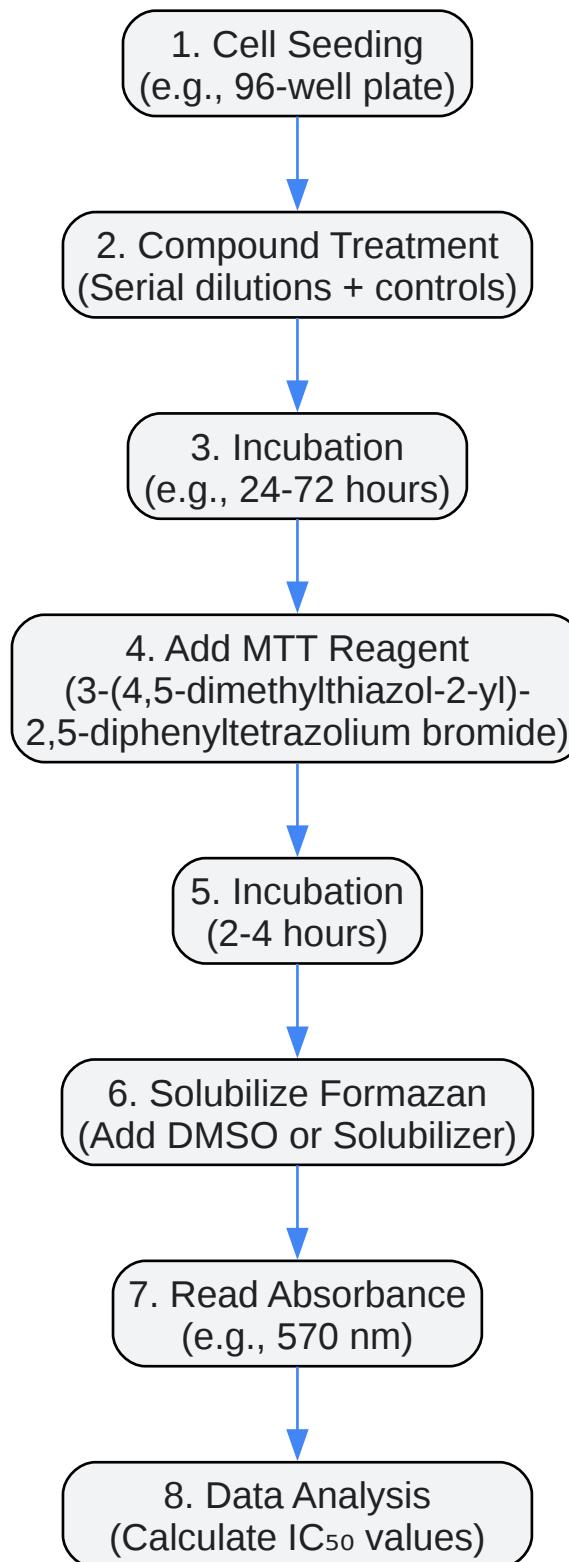
Methodologies for Biological Evaluation

To assess the therapeutic potential of novel **5-(Hydroxymethyl)piperidin-2-one** derivatives, standardized and reproducible biological assays are essential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses a compound's ability to inhibit cell metabolic activity, serving as a proxy for cytotoxicity or anti-proliferative effects.[\[16\]](#)

Workflow Diagram:



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Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Procedure:

- **Cell Culture:** Culture a relevant cancer cell line (e.g., MCF-7, HCT-116) under standard conditions (e.g., 37°C, 5% CO₂).
- **Seeding:** Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
- **Treatment:** Replace the medium in the wells with the medium containing the test compound dilutions. Include vehicle controls (DMSO only) and untreated controls.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[14\]](#)[\[17\]](#)

Step-by-Step Procedure:

- Inoculum Preparation: Culture the bacterial strain (e.g., *S. aureus*) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum of $\sim 5 \times 10^5$ CFU/mL.[17]
- Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
- Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[17] This can be determined by visual inspection or by using a plate reader.

Future Directions and Conclusion

The **5-(Hydroxymethyl)piperidin-2-one** scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, combined with the proven pharmacological relevance of the broader piperidinone class, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

- Library Synthesis: Creating large, diverse libraries by systematically exploring substitutions at the N1 and C5 positions.
- Target-Based Screening: Moving beyond phenotypic screening to test derivatives against specific biological targets (e.g., kinases, GPCRs, bacterial enzymes).
- Computational Modeling: Using *in silico* docking and molecular dynamics to predict binding modes and guide the rational design of more potent and selective analogs.
- Chiral Synthesis and Evaluation: Synthesizing and evaluating the (R) and (S) enantiomers separately to understand the impact of stereochemistry on activity and off-target effects.

In conclusion, **5-(Hydroxymethyl)piperidin-2-one** is more than just a simple heterocyclic molecule; it is a versatile platform with significant, untapped potential. By applying the synthetic strategies, biological evaluation methods, and SAR principles outlined in this guide, researchers are well-equipped to unlock the next generation of piperidinone-based therapeutics.

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